Allylhexyldichlorosilane

Descripción general

Descripción

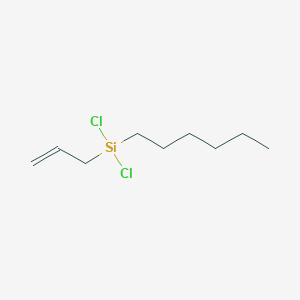

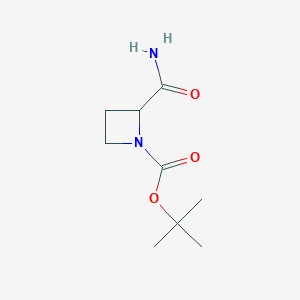

Allylhexyldichlorosilane is a chemical compound with the molecular formula C9H18Cl2Si and a molecular weight of 225.23 . It is primarily used for research and development purposes .

Molecular Structure Analysis

The molecular structure of Allylhexyldichlorosilane consists of nine carbon atoms, eighteen hydrogen atoms, two chlorine atoms, and one silicon atom . Detailed structural analysis would require advanced techniques such as mass spectrometry or other structure analysis methods .Physical And Chemical Properties Analysis

The physical and chemical properties of Allylhexyldichlorosilane are not fully detailed in the available resources . Further analysis would require experimental data.Aplicaciones Científicas De Investigación

Surface Modification of Materials

Allylhexyldichlorosilane has been used in the modification of surfaces, particularly in the field of biomaterials. For instance, a study by Wickson and Brash (1999) explored the silylation of modified polyethylene surfaces for biomedical applications. They utilized allyl alcohol in plasma polymerization to hydroxylate polyethylene surfaces, which were then treated with chlorosulphonylphenylethyl trichlorosilane or glycidoxypropyl trimethoxysilane. This modification led to changes in surface properties like hydrophobicity and could be used for attaching bioactive molecules to develop biocompatible polymers (Wickson & Brash, 1999).

Organosilicon Chemistry

In organosilicon chemistry, allylhexyldichlorosilane derivatives have been synthesized and studied for their reactivity and potential applications. Khan and Wrackmeyer (2012) replaced the chloro functionality of allyldichlorosilane with alkynyl groups to create new compounds. These compounds, after undergoing hydroboration, formed 1-silacyclohex-2-ene derivatives, which are valuable for further chemical transformations due to their unique functional groups (Khan & Wrackmeyer, 2012).

Functionalization of Silica Gel

Shimada et al. (2003) utilized allylhexyldichlorosilane for the functionalization of silica gel. By treating (allyl)organosilane with silica gel in toluene, they achieved deallylation, forming an Si-O-Si bond with the silica gel's silicon. This method offers a new, reliable approach for covalently attaching organic functional groups to silica gel surfaces, which has implications in chromatography and other analytical techniques (Shimada et al., 2003).

Catalysis and Polymerization

In the field of catalysis and polymerization, allylhexyldichlorosilane derivatives have been used as catalysts or initiators. For instance, a study by Fernández et al. (2007) discussed the use of allyl trichlorosilane in the allylation of benzoyl hydrazones. They found that the enantioselectivity of this process is highly dependent on the reaction's conditions, which is crucial for asymmetric synthesis in pharmaceutical and chemical industries (Fernández et al., 2007).

Biomedical Applications

In biomedical research, derivatives of allylhexyldichlorosilane have been explored for their potential in creating biocompatible materials. Klaehn et al. (2007) synthesized N-substituted polybenzimidazole organosilane derivatives, which showed increased solubility in organic solvents and potential for use in biomedical applications, such as drug delivery systems (Klaehn et al., 2007).

Surface Grafting and Polymer Brushes

Allylhexyldichlorosilane has also been utilized in the creation of polymer brushes and surface grafting. A study by Wang, Hu, and Brittain (2006) focused on using an allylsilane to functionalize a silicate substrate, facilitating the grafting of polymer chains from the surface. This approach is significant in materials science for developing advanced coatings and interfaces (Wang, Hu, & Brittain, 2006).

Safety and Hazards

Safety data indicates that exposure to Allylhexyldichlorosilane should be avoided. In case of inhalation, move the victim into fresh air and give artificial respiration if necessary. If it comes into contact with skin or eyes, wash off with soap and plenty of water or rinse with pure water respectively. In case of ingestion, rinse mouth with water and do not induce vomiting .

Propiedades

IUPAC Name |

dichloro-hexyl-prop-2-enylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18Cl2Si/c1-3-5-6-7-9-12(10,11)8-4-2/h4H,2-3,5-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEOYJEJPABKFQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC[Si](CC=C)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18Cl2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Allylhexyldichlorosilane | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Trisiloxane, 3,3/'-(1,2-ethanediyl)bis[3-[(diMethylsilyl)oxy]-1,1,5,5-tetraMethyl-](/img/structure/B168674.png)